

# Application Notes and Protocols for Cell Viability Assay Using Avitinib

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Avitinib (also known as Abivertinib) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It demonstrates high selectivity for EGFR mutations, including the T790M resistance mutation, which often emerges after treatment with first-generation EGFR TKIs.[2][3] Avitinib covalently binds to the kinase domain of mutant EGFR, inhibiting its autophosphorylation and downstream signaling pathways, such as the PI3K-AKT and RAS-RAF-MEK-ERK pathways.[1][4] This inhibition ultimately leads to decreased cell proliferation and induction of apoptosis in cancer cells harboring these mutations.[1] This document provides a detailed protocol for assessing the in vitro efficacy of Avitinib using a cell viability assay, specifically the MTT assay, and includes representative data and diagrams to illustrate the experimental workflow and underlying signaling pathways.

### **Data Presentation**

The inhibitory activity of **Avitinib** is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%. These values can vary depending on the cell line, the specific EGFR mutation, and the assay conditions.



| Cell Line      | EGFR Mutation Status | Avitinib IC50 (nM) |
|----------------|----------------------|--------------------|
| NCI-H1975      | L858R/T790M          | 7.3[1][5]          |
| NIH/3T3_TC32T8 | Mutant EGFR          | 2.8[1][5]          |
| HCC827         | del E746-A750        | 0.1 μM (100 nM)[1] |
| Wild-Type EGFR | Wild-Type            | 7.68[5]            |

Note: The provided IC50 values are derived from published data and should be considered as reference points. Actual IC50 values may vary between experiments.

## Experimental Protocols MTT Cell Viability Assay Protocol

This protocol outlines the steps for determining the cytotoxic effects of **Avitinib** on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. [6]

#### Materials:

- · Avitinib powder
- Dimethyl sulfoxide (DMSO)
- Cancer cell line of interest (e.g., NCI-H1975 for T790M mutant EGFR)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- 96-well cell culture plates
- MTT solution (5 mg/mL in PBS)



- Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
- Multichannel pipette
- Microplate reader

#### Procedure:

- Cell Seeding:
  - Culture the selected cancer cell line to ~80% confluency.
  - Trypsinize and resuspend the cells in a complete culture medium.
  - o Count the cells using a hemocytometer or an automated cell counter.
  - $\circ$  Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu L$  of complete medium.
  - Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]
- Compound Preparation and Treatment:
  - Prepare a stock solution of Avitinib (e.g., 10 mM) in DMSO.
  - Perform serial dilutions of the **Avitinib** stock solution in a complete culture medium to obtain the desired final concentrations (e.g., a 10-point dilution series from 1 nM to 10 μM).[5]
  - Include a vehicle control (medium with the same concentration of DMSO as the highest
     Avitinib concentration) and a no-treatment control (medium only).
  - Carefully remove the medium from the wells of the 96-well plate and add 100 μL of the medium containing the different concentrations of **Avitinib** or controls.
  - Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[5]



#### MTT Addition and Incubation:

- After the 72-hour incubation period, add 10 μL of MTT solution (5 mg/mL) to each well.[8]
- Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[7][8]

#### Formazan Solubilization:

- Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
- Add 100 μL of a solubilization solution (e.g., DMSO) to each well.[8]
- Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[8]

#### Data Acquisition and Analysis:

- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Subtract the absorbance of the blank wells (medium only) from all other readings.
- Calculate the percentage of cell viability for each Avitinib concentration relative to the vehicle control using the following formula:
  - % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x
     100
- Plot the percentage of cell viability against the logarithm of the **Avitinib** concentration to generate a dose-response curve.
- Determine the IC50 value from the dose-response curve.

## Visualizations Signaling Pathway of Avitinib Inhibition





Click to download full resolution via product page

Caption: Avitinib inhibits mutant EGFR, blocking downstream signaling pathways.



## **Experimental Workflow for Cell Viability Assay**



Click to download full resolution via product page

Caption: Workflow for determining cell viability after **Avitinib** treatment.



## **Logical Relationship of Avitinib's Action**



Click to download full resolution via product page

Caption: The causal chain from **Avitinib** treatment to reduced cell viability.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. What is Avitinib Maleate used for? [synapse.patsnap.com]
- 3. avitinib My Cancer Genome [mycancergenome.org]



- 4. ClinPGx [clinpgx.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Cell Viability Assay Using Avitinib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b593773#cell-viability-assay-protocol-using-avitinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com